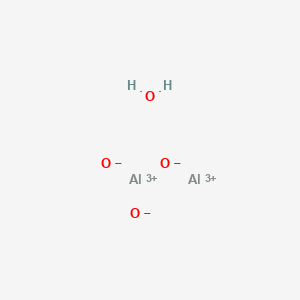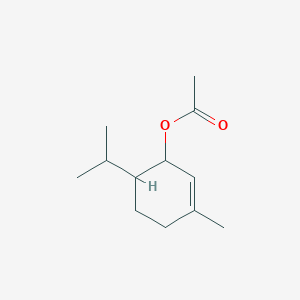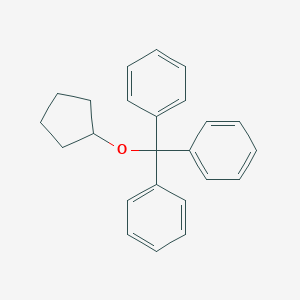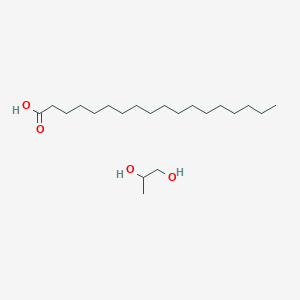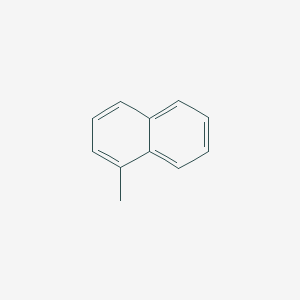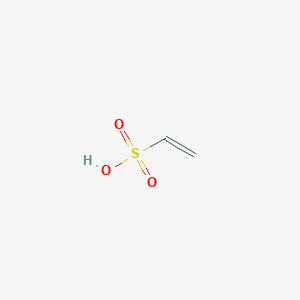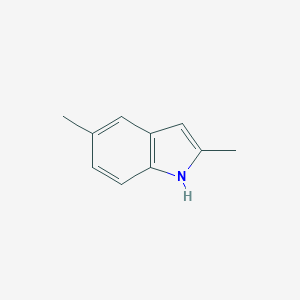
3,4,5-Trimethoxyzimtsäure
Übersicht
Beschreibung
3,4,5-Trimethoxycinnamic acid (TMCA) is a methoxycinnamic acid with three methoxy substituents at the 3-, 4- and 5-positions . It is a cinnamic acid substituted by multi-methoxy groups . TMCA is a phenylpropanoid isolated from the roots of Polygala tenuifoliaWILLD, with anti-stress effect, prolonging the sleeping time in animals .
Synthesis Analysis
A simple synthesis of trans-3,4,5-trimethoxycinnamamides involves condensation reaction and coupling reaction .Molecular Structure Analysis
The molecular structure of 3,4,5-Trimethoxycinnamic acid can be represented by the formula (CH3O)3C6H2CH=CHCO2H .Chemical Reactions Analysis
TMCA is an orally active and potent GABAA/BZ receptor agonist . It exhibits favourable binding affinity to 5-HT2C and 5-HT1A receptor, with IC50 values of 2.5 and 7.6 μM, respectively .Physical And Chemical Properties Analysis
TMCA has a density of 1.2±0.1 g/cm3, boiling point of 396.4±37.0 °C at 760 mmHg, and vapour pressure of 0.0±1.0 mmHg at 25°C . Its molar refractivity is 63.7±0.3 cm3, and it has 5 H bond acceptors and 1 H bond donor .Wissenschaftliche Forschungsanwendungen
Antinarcotische Aktivität
TMCA und seine Derivate wurden synthetisiert und auf ihr Potenzial als Antinarcotika bewertet. Diese Verbindungen, insbesondere trans-3,4,5-Trimethoxyzimtsäureamide, zeigten eine signifikante inhibitorische Wirkung gegen Glutamat-induzierte Neurotoxizität und eine hohe antinarcotische Aktivität bei Mäusen . Dies deutet auf ihr potenzielles Einsatzgebiet bei der Behandlung von Erkrankungen im Zusammenhang mit Neurotoxizität und Sucht an.
Angstlösende Wirkungen
Untersuchungen an Derivaten von TMCA haben ihre angstlösenden Eigenschaften aufgezeigt, insbesondere bei stressbedingter Angst bei Mäusen und Ratten . Es wurde gezeigt, dass diese Derivate Angst lindern, indem sie längere Zeit in den offenen Armen eines erhöhten Plus-Labyrinths verbringen, was auf eine Reduktion des angstbedingten Verhaltens hindeutet.
Neuroprotektive Eigenschaften
TMCA zeigte sedative Wirkungen, indem es den Noradrenalin-Gehalt im Locus coeruleus unterdrückte, der für die Bewältigung von Hyperaktivität beim Opiat-Entzugssyndrom entscheidend ist . Dies deutet auf seine potenzielle Anwendung im Bereich des Neuro-schutzes und der Behandlung von Entzugssymptomen in der Suchttherapie hin.
Antioxidative Aktivität
TMCA und seine Derivate wurden für ihre antioxidativen Eigenschaften anerkannt. Sie sind in der Lage, freie Radikale zu fangen, was für die Verhinderung oxidativer Schäden auf zellulärer Ebene unerlässlich ist .
Cholinesterase-Hemmung
Verbindungen einschließlich TMCA wurden auf ihre Fähigkeit getestet, Acetylcholinesterase (AChE) und Butyrylcholinesterase (BChE) zu hemmen, Enzyme, die am Abbau von Acetylcholin beteiligt sind . Diese Hemmung ist für Erkrankungen wie Alzheimer-Krankheit von Bedeutung, bei denen Cholinesterasehemmer eingesetzt werden, um die Symptome zu verbessern, indem der Acetylcholin-Spiegel im Gehirn erhöht wird.
Entzündungshemmende und antimikrobielle Wirkungen
TMCA wurde auf seine entzündungshemmenden und antimikrobiellen Wirkungen untersucht, die bei der Entwicklung neuer therapeutischer Wirkstoffe zur Behandlung von Infektionen und entzündungsbedingten Erkrankungen wertvoll sind .
ZNS-Modulation
Derivate von TMCA waren wirksam bei der Modulation des zentralen Nervensystems und zeigten vielversprechende Ergebnisse bei der Behandlung von Erkrankungen wie ADHS und Narkolepsie . Ihre Auswirkungen auf den Neurotransmitter-Gehalt deuten auf potenzielle Anwendungen bei der Behandlung neuropsychiatrischer Störungen hin.
Onkologische Forschung
Das Antitumor-Potenzial von TMCA-Derivaten wurde untersucht, wobei Studien ihre Rolle bei der Hemmung des Wachstums von Krebszellen aufzeigten . Dies eröffnet Möglichkeiten für die Entwicklung neuartiger Krebstherapien.
Wirkmechanismus
Target of Action
3,4,5-Trimethoxycinnamic acid (TMCA) primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. TMCA also interacts with the GABAA receptor complex , which plays a key role in inhibitory neurotransmission in the brain.
Mode of Action
TMCA inhibits AChE and BChE, thereby increasing the levels of acetylcholine in the synaptic cleft . This leads to enhanced cholinergic transmission, which can have various effects depending on the specific neural pathways involved. TMCA also acts at the GABAA receptor complex, potentially exerting anti-seizure activity .
Biochemical Pathways
The inhibition of AChE and BChE by TMCA affects the cholinergic neurotransmission pathway . This can lead to enhanced cognitive function, as acetylcholine is a key neurotransmitter involved in learning and memory. TMCA’s interaction with the GABAA receptor complex influences the GABAergic neurotransmission pathway , which is primarily inhibitory and plays a crucial role in reducing neuronal excitability.
Pharmacokinetics
As a phenylpropanoid isolated from the roots of polygala tenuifolia willd , it is likely that TMCA is absorbed and distributed throughout the body following ingestion
Result of Action
TMCA’s inhibition of AChE and BChE can lead to enhanced cognitive function due to increased acetylcholine levels . Its interaction with the GABAA receptor complex may exert anti-seizure activity . Additionally, TMCA has been found to have anti-stress effects, prolonging sleeping time in animals .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
TMCA has been found to interact with several enzymes and proteins. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in vitro . This suggests that TMCA may play a role in modulating cholinergic neurotransmission. Additionally, TMCA increases the expression of GAD65 and the γ-subunit of the GABAA receptor, but does not affect the amounts of α-, β-subunits .
Cellular Effects
TMCA has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to ameliorate stress-induced anxiety in mice and rats . It also has the ability to restore the repression of tyrosine hydroxylase (TH) protein expression in the amygdala regions of rat brain and dopamine levels in PC12 cells .
Molecular Mechanism
The molecular mechanism of TMCA involves its interaction with various biomolecules. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning . The inhibition of these enzymes suggests that TMCA may have potential therapeutic applications in conditions such as Alzheimer’s disease.
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of TMCA in laboratory settings are limited, it has been shown that TMCA and its derivatives display significant inhibitory action of the glutamate-induced neurotoxicity . This suggests that TMCA may have potential neuroprotective effects.
Dosage Effects in Animal Models
In animal models, TMCA has been shown to have anti-stress effects and can prolong sleeping time . Specific studies on the dosage effects of TMCA in animal models are currently limited.
Metabolic Pathways
Given its inhibitory effects on AChE and BChE, it is likely that TMCA is involved in the cholinergic pathway .
Eigenschaften
IUPAC Name |
(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFVRYKNXDADBI-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298647 | |
| Record name | (E)-3,4,5-Trimethoxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,4,5-Trimethoxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002511 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
20329-98-0, 90-50-6 | |
| Record name | (E)-3,4,5-Trimethoxycinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20329-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trimethoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Trimethoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020329980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 90-50-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-3,4,5-Trimethoxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trimethoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.818 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-TRIMETHOXYCINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9096D920O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,4,5-Trimethoxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002511 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126 - 128 °C | |
| Record name | 3,4,5-Trimethoxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002511 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Bis(2-chloroethyl)amino]benzaldehyde](/img/structure/B74123.png)
